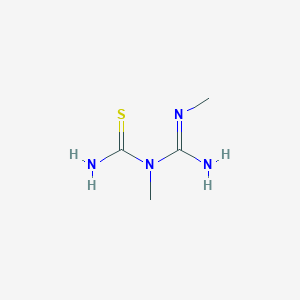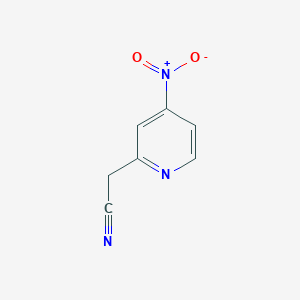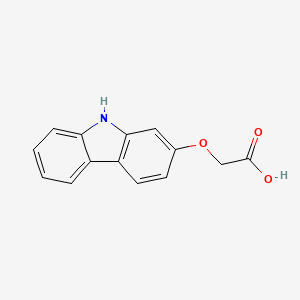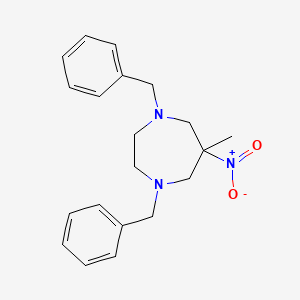
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 g/mol It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane can be synthesized through a multi-step process involving the reaction of N,N’-dibenzylethylenediamine with para-formaldehyde and nitroethane in ethanol under reflux conditions . The reaction mixture is then purified using silica gel column chromatography to obtain the desired product.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as in the presence of a .
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a catalyst such as .
Substitution: Various nucleophiles can be used to replace the benzyl groups.
Major Products Formed:
Reduction of the nitro group: results in the formation of 1,4-Dibenzyl-6-methyl-1,4-diazepane.
Substitution reactions: yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1,4-Dibenzyl-6-methyl-1,4-diazepane
- 1,4-Dibenzyl-6-nitro-1,4-diazepane
- 6-Methyl-6-nitro-1,4-diazepane
Uniqueness: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
492437-19-1 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1,4-dibenzyl-6-methyl-6-nitro-1,4-diazepane |
InChI |
InChI=1S/C20H25N3O2/c1-20(23(24)25)16-21(14-18-8-4-2-5-9-18)12-13-22(17-20)15-19-10-6-3-7-11-19/h2-11H,12-17H2,1H3 |
Clave InChI |
ZPRZDSLWKITLOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
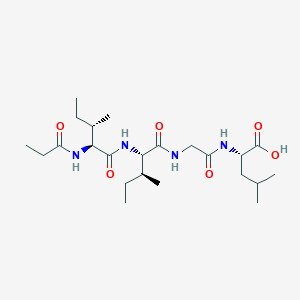
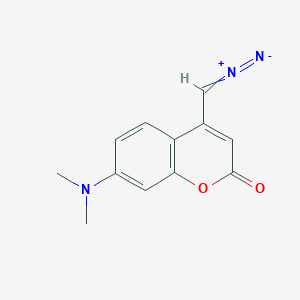
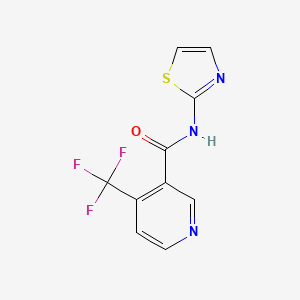
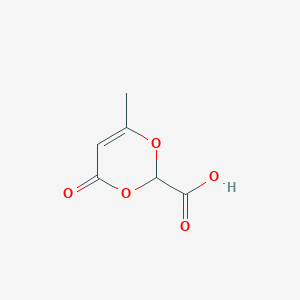
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
